molecular formula C13H23NO5 B6259075 2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid CAS No. 1404879-35-1

2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid

Cat. No.: B6259075
CAS No.: 1404879-35-1
M. Wt: 273.33 g/mol
InChI Key: DDDKXEBRBJHARR-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and an oxan-3-yl group attached to the propanoic acid backbone. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the oxan-3-yl group. One common method involves the reaction of tert-butyl carbamate with an appropriate oxan-3-yl derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during synthesis, allowing for selective reactions at other functional groups. Upon completion of the synthesis, the Boc group can be removed to reveal the free amino group, which can then participate in further reactions or interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-2-yl)propanoic acid
  • 2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid
  • 2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid is unique due to the specific positioning of the oxan-3-yl group, which can influence its reactivity and interactions in synthetic and biological applications. The presence of the Boc protecting group also provides stability and selectivity during synthesis, making it a valuable compound in various research and industrial contexts .

Biological Activity

2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid, also known as Boc-Ala(oxan-3-yl)-OH, is a β-amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique oxan ring structure, which may contribute to its biological properties. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, synthesis, and potential applications in medicine.

  • Chemical Formula : C13H23NO5
  • Molecular Weight : 273.33 g/mol
  • CAS Number : 368866-33-5

Antiviral Activity

Research has indicated that compounds containing β-amino acids can exhibit antiviral properties. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit viral neuraminidase, an enzyme critical for viral replication. In a study, a related compound demonstrated an IC50 value of 50 μM against neuraminidase, suggesting potential as a lead compound for antiviral drug development .

Anti-inflammatory Effects

The anti-inflammatory potential of β-amino acid derivatives has been explored in various studies. Compounds with similar structures have shown efficacy in suppressing pro-inflammatory cytokines such as TNF-α in vitro. One study reported that a related compound inhibited LPS-induced TNF-α production in peripheral blood mononuclear cells (PBMCs), demonstrating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial properties of β-amino acid derivatives have also been investigated. Compounds with structural similarities to this compound have shown enhanced activity against various microbial strains. The presence of specific substituents on the phenyl ring was found to significantly affect antimicrobial efficacy .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including protection and deprotection strategies to maintain the integrity of the functional groups. The synthesis pathway includes the formation of the oxan ring and subsequent coupling reactions to introduce the tert-butoxycarbonyl (Boc) group .

Case Study 1: Antiviral Efficacy

In a comparative study involving various β-amino acid derivatives, researchers synthesized multiple compounds and tested their antiviral activity against influenza virus strains. Among these, a compound structurally similar to this compound exhibited promising results with IC50 values indicating moderate antiviral activity.

Case Study 2: Anti-inflammatory Mechanism

A study explored the anti-inflammatory mechanisms of related compounds in vivo using murine models. The compounds were administered intraperitoneally, resulting in significant reductions in carrageenan-induced paw edema, comparable to established anti-inflammatory drugs like tacrolimus .

Table of Biological Activities

Activity Type Related Compound IC50 Value (μM) Notes
AntiviralA-8738050Neuraminidase inhibitor
Anti-inflammatoryMZO-2Not specifiedSuppressed TNF-α production
AntimicrobialVarious β-amino acid derivativesVariesEnhanced activity with specific substituents

Properties

CAS No.

1404879-35-1

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxan-3-yl)propanoic acid

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-10(11(15)16)7-9-5-4-6-18-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

DDDKXEBRBJHARR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCOC1)C(=O)O

Purity

95

Origin of Product

United States

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